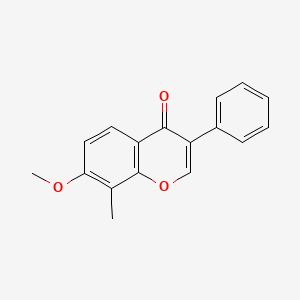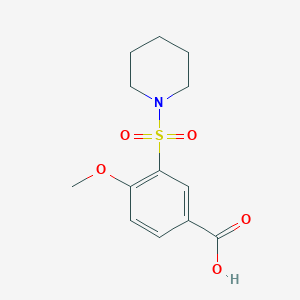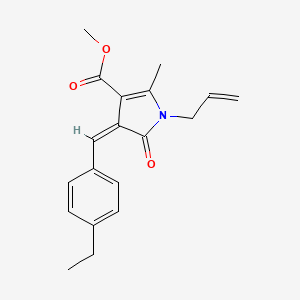![molecular formula C20H24N2O3 B5646397 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine](/img/structure/B5646397.png)
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine, also known as MPPA, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. MPPA belongs to the class of piperazine derivatives and has been found to possess a wide range of biological activities.
Wissenschaftliche Forschungsanwendungen
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been extensively studied for its potential therapeutic applications. It has been found to possess anti-inflammatory, analgesic, and anticonvulsant properties. 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been investigated for its potential use in the treatment of depression, anxiety, and other psychiatric disorders. Additionally, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to have antimicrobial activity against various bacterial strains.
Wirkmechanismus
The exact mechanism of action of 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine is not fully understood. However, it has been proposed that 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine acts as a modulator of the GABAergic system, which is involved in the regulation of anxiety and other psychiatric disorders. 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been found to have several biochemical and physiological effects. It has been shown to decrease the levels of pro-inflammatory cytokines such as TNF-α and IL-1β. 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has also been found to increase the levels of anti-inflammatory cytokines such as IL-10. Additionally, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has been shown to increase the levels of GABA, a neurotransmitter involved in the regulation of anxiety and other psychiatric disorders.
Vorteile Und Einschränkungen Für Laborexperimente
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has several advantages for lab experiments. It is relatively easy to synthesize and purify, and it has been found to be stable under a wide range of conditions. However, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has some limitations for lab experiments. It is not very water-soluble, which can make it difficult to administer in some experimental models. Additionally, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has not been extensively studied in vivo, which limits its potential applications.
Zukünftige Richtungen
There are several future directions for the study of 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine. One potential direction is the investigation of its potential use in the treatment of depression and anxiety disorders. Additionally, 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine could be further studied for its antimicrobial properties and its potential use in the development of new antibiotics. Furthermore, the development of new synthetic methods for 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine could lead to the discovery of new derivatives with improved properties. Overall, the study of 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine has the potential to lead to the development of new therapeutic agents for a wide range of diseases and disorders.
Synthesemethoden
1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine can be synthesized by the reaction of 4-methoxyphenylhydrazine with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction yields 1-(4-methoxyphenyl)-4-[(3-methylphenoxy)acetyl]piperazine as a white solid which can be purified by recrystallization.
Eigenschaften
IUPAC Name |
1-[4-(4-methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O3/c1-16-4-3-5-19(14-16)25-15-20(23)22-12-10-21(11-13-22)17-6-8-18(24-2)9-7-17/h3-9,14H,10-13,15H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REDPFKKOHMKCIL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)OCC(=O)N2CCN(CC2)C3=CC=C(C=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-(3-methylphenoxy)ethanone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-ethyl-N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]-1,3-oxazole-4-carboxamide](/img/structure/B5646322.png)
![N-[(5-methyl-2-pyrazinyl)methyl]-1-(tetrahydro-2H-pyran-4-yl)-3-piperidinecarboxamide](/img/structure/B5646329.png)
![5-{2-[(4-methylphenoxy)methyl]-3-furyl}-3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazole](/img/structure/B5646332.png)

![2-{4-[(5-bromo-2-thienyl)methyl]-1-piperazinyl}pyrimidine](/img/structure/B5646346.png)
![4-({4-[(2-ethyl-5-pyrimidinyl)carbonyl]-1-piperazinyl}carbonyl)morpholine](/img/structure/B5646352.png)

![N-[2-(5-chloro-4-methyl-1,3-thiazol-2-yl)ethyl]-1-(methoxyacetyl)-3-piperidinecarboxamide](/img/structure/B5646363.png)
![N-{[1-(2-hydroxyethyl)piperidin-4-yl]methyl}-N-methyl-3-piperidin-3-ylbenzamide](/img/structure/B5646369.png)
![3-{2-[2-(2-furyl)-1-pyrrolidinyl]-2-oxoethyl}-2,4-imidazolidinedione](/img/structure/B5646376.png)
![3-[1-benzyl-3-(2-methoxyethyl)-1H-1,2,4-triazol-5-yl]-2-methyl-6,7-dihydro-1-benzofuran-4(5H)-one](/img/structure/B5646391.png)
![4-[2-(4-bromophenyl)-6-methyl-4-pyrimidinyl]morpholine](/img/structure/B5646401.png)
![N-{(3R*,4S*)-1-[(2-chlorobenzyl)sulfonyl]-4-cyclopropyl-3-pyrrolidinyl}acetamide](/img/structure/B5646420.png)
